molecular formula C8H11NO B032638 6-methyl-3-Pyridineethanol CAS No. 100189-17-1

6-methyl-3-Pyridineethanol

Cat. No.: B032638
CAS No.: 100189-17-1
M. Wt: 137.18 g/mol
InChI Key: CRZJKFRQNPDUIV-UHFFFAOYSA-N
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Description

6-Methyl-3-Pyridineethanol is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, characterized by a methyl group at the sixth position and an ethanol group at the third position on the pyridine ring. This compound is known for its applications in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Methyl-3-Pyridineethanol typically involves the condensation reaction of 2-pyridinecarboxaldehyde with methanol under alkaline conditions. This reaction yields the desired product through a series of steps involving the formation of intermediate compounds .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of catalysts and optimized reaction times are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3-Pyridineethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The ethanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6-methyl-3-pyridinecarboxylic acid, while reduction can produce various alcohol derivatives .

Scientific Research Applications

6-Methyl-3-Pyridineethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 6-Methyl-3-Pyridineethanol exerts its effects involves interactions with specific molecular targets. The ethanol group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and influence various physiological processes .

Comparison with Similar Compounds

    3-Pyridineethanol: Lacks the methyl group at the sixth position, resulting in different chemical properties.

    6-Methyl-2-Pyridineethanol: The position of the ethanol group is different, affecting its reactivity and applications.

Uniqueness: 6-Methyl-3-Pyridineethanol is unique due to the specific positioning of the methyl and ethanol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-(6-methylpyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7-2-3-8(4-5-10)6-9-7/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZJKFRQNPDUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543979
Record name 2-(6-Methylpyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100189-17-1
Record name 6-Methyl-3-pyridineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100189-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(6-Methylpyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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